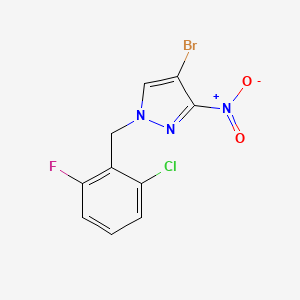
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative with a nitro group and halogen atoms attached to its benzyl ring. It has been synthesized using various methods and has shown promising results in scientific studies.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cell growth and proliferation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been shown to have biochemical and physiological effects in scientific studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and has been tested for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole in lab experiments include its potential as a drug candidate and its activity against cancer cells. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole. One direction is to further investigate its mechanism of action and its potential as a drug candidate for cancer treatment. Another direction is to explore its anti-inflammatory effects and its potential as an anti-inflammatory agent. Additionally, further research could be done to optimize its synthesis and improve its solubility and toxicity profile.
Synthesemethoden
The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been achieved using different methods. One of the methods involves the reaction of 2-chloro-6-fluorobenzyl bromide with 3-nitropyrazole in the presence of a base. Another method involves the reaction of 2-chloro-6-fluorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base. The synthesis of this compound has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been used in scientific research for various applications. One of the applications is in the field of medicinal chemistry, where it has been tested for its potential as a drug candidate. It has been found to have activity against certain cancer cell lines and has shown promise as a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN3O2/c11-7-5-15(14-10(7)16(17)18)4-6-8(12)2-1-3-9(6)13/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQRIDLMSHAXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)



![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)
![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)

![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)



